molecular formula C16H21N3O2 B2753845 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(3,5-dimethylphenyl)urea CAS No. 1396684-58-4

1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(3,5-dimethylphenyl)urea

Cat. No.: B2753845
CAS No.: 1396684-58-4
M. Wt: 287.363
InChI Key: KZDIPZXDNMDNFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(3,5-dimethylphenyl)urea is a useful research compound. Its molecular formula is C16H21N3O2 and its molecular weight is 287.363. The purity is usually 95%.
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Scientific Research Applications

Complexation-Induced Unfolding of Heterocyclic Ureas

Heterocyclic ureas have been studied for their ability to unfold and form multiply hydrogen-bonded complexes. This behavior is significant for self-assembly processes and mimics certain protein transitions, showing potential for the development of novel biomimetic materials and therapeutic agents (Corbin et al., 2001).

Anticancer Activity of Urea Derivatives

A series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have demonstrated significant antiproliferative effects against various cancer cell lines. This suggests their potential as novel anticancer agents, highlighting the therapeutic applications of urea derivatives in oncology (Feng et al., 2020).

Oxo-Anion Binding by Protonated Ureas

Protonated urea-based ligands have been reported for their capacity to bind inorganic oxo-acids, forming complexes with applications in anion recognition and separation processes. This research underlines the utility of urea derivatives in designing new materials for chemical sensing and environmental remediation (Wu et al., 2007).

Corrosion Inhibition by Urea Derivatives

Urea derivatives have been evaluated as corrosion inhibitors for mild steel in acidic conditions, demonstrating the ability to form protective layers on metal surfaces. This indicates the importance of urea derivatives in industrial applications, particularly in extending the lifespan of metal components (Mistry et al., 2011).

Urea Analogues as Penetration Enhancers

Urea and its analogues have been assessed for their role in enhancing skin penetration of therapeutic agents, revealing their potential in improving the efficacy of topical formulations. This application is crucial for pharmaceutical sciences, especially in designing more effective transdermal drug delivery systems (Williams & Barry, 1989).

Properties

IUPAC Name

1-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-(3,5-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-10-5-11(2)7-12(6-10)17-16(21)18-13-8-15(20)19(9-13)14-3-4-14/h5-7,13-14H,3-4,8-9H2,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDIPZXDNMDNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)NC2CC(=O)N(C2)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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